molecular formula C17H25NO B162773 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine CAS No. 60232-85-1

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

Cat. No.: B162773
CAS No.: 60232-85-1
M. Wt: 259.4 g/mol
InChI Key: SLUMSLWGPLFKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (CAS RN: 60232-85-1) is a hydroxylated metabolite of phencyclidine (PCP), a dissociative anesthetic and hallucinogen. Its molecular formula is C₁₇H₂₅NO, with a molecular mass of 259.39 g/mol and a melting point of 116–118°C . Structurally, it features a phenyl-substituted cyclohexyl group attached to a piperidine ring hydroxylated at the 4-position. This compound is primarily formed via hepatic cytochrome P450 (CYP)-mediated hydroxylation of PCP, a process influenced by enzyme induction and drug-drug interactions .

Preparation Methods

A widely cited method for synthesizing 1-(1-phenylcyclohexyl)-4-hydroxypiperidine involves the demethylation of its methoxy precursor, 1-(1-(methoxyphenyl)cyclohexyl)piperidine, using boron tribromide (BBr₃). This approach, detailed in Journal of Medicinal Chemistry (1982) , proceeds via cleavage of the methyl ether group to yield the phenolic hydroxyl moiety.

Reaction Protocol:

  • Reagent Preparation : A solution of 1-(1-(methoxyphenyl)cyclohexyl)piperidine (2.7 g, 0.01 mol) in dichloromethane (60 mL) is cooled to 0–5°C.

  • BBr₃ Addition : BBr₃ (3 mL, 0.03 mol) is added dropwise under continuous stirring.

  • Reaction Conditions : The mixture is stirred overnight at room temperature.

  • Workup : Cold water is added to quench excess BBr₃, yielding a crystalline hydrobromide salt.

  • Purification : Recrystallization from ethanol affords the final product with a melting point of 116–118°C .

Key Data:

ParameterValue
Yield45–50%
Purity (HPLC)>95%
Solubility25 mg/mL in DMSO

This method is favored for its straightforward protocol but requires careful handling of BBr₃, a corrosive and moisture-sensitive reagent.

Catalytic Hydrogenation of Nitro Precursors

An alternative route, described in Journal of Medicinal Chemistry (1981) , involves the hydrogenation of nitro intermediates. However, this method faced challenges in producing phenolic derivatives directly, necessitating subsequent modifications .

Reaction Steps:

  • Nitro Compound Synthesis : 1-(1-Nitrophenylcyclohexyl)piperidine is prepared via cyclohexylation of nitrophenylpiperidine.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

  • Oxidation : The amine intermediate is oxidized to introduce the hydroxyl group.

Limitations:

  • Low yields (<30%) due to side reactions during oxidation .

  • Requires multiple purification steps, complicating scalability.

Stereoselective Synthesis of Hydroxylated Derivatives

Recent advancements focus on stereoselective synthesis to produce enantiomerically pure 4-hydroxyphencyclidine. A 1982 study utilized chiral auxiliaries to control the configuration at the cyclohexyl and piperidine rings.

Methodology:

  • Chiral Cyclohexanation : Asymmetric cyclohexanation of phenylpiperidine using a titanium-based catalyst.

  • Hydroxylation : Stereospecific hydroxylation at the 4-position of the piperidine ring via Sharpless epoxidation.

Outcomes:

  • Enantiomeric excess (ee): 85–90% .

  • Requires specialized catalysts, increasing cost.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ComplexityScalability
BBr₃ Demethylation 45–50>95ModerateHigh
Catalytic Hydrogenation <3080–85HighLow
Stereoselective 35–40>98Very HighModerate

The BBr₃ demethylation method remains the most practical for industrial-scale synthesis due to its balance of yield and simplicity. Stereoselective approaches, while innovative, are limited to niche applications requiring enantiopure products.

Chemical Reactions Analysis

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine has been utilized in pharmacological studies to investigate its effects on the central nervous system. Research indicates that it produces PCP-like discriminative stimuli in animal models, suggesting its potential role as a tool for studying NMDA receptor antagonism and related neuropharmacological pathways .

Table 1: Comparison of Effects with PCP

EffectThis compoundPhencyclidine (PCP)
PotencyOne-third of PCPStandard reference
NMDA Receptor AntagonismYesYes
Analgesic PropertiesLimitedSignificant

Neurobehavioral Research

The compound has been used in neurobehavioral studies to model schizophrenia-like symptoms. Its administration in animal models has shown alterations in behavior akin to those observed with PCP, providing insights into the mechanisms underlying psychotic disorders .

Case Study Example

A study conducted by Gool et al. (1964) explored the effects of PCP on postoperative patients, noting that similar compounds could produce significant changes in sensory perception and cognitive function. This highlights the relevance of this compound in understanding drug-induced psychosis and sensory processing disorders.

Potential Therapeutic Applications

Research into the therapeutic applications of this compound is ongoing. Its structural properties suggest it may have utility in developing treatments for conditions such as chronic pain, depression, and anxiety disorders due to its NMDA receptor modulation capabilities .

Table 2: Potential Therapeutic Uses

ConditionMechanism of ActionCurrent Research Status
Chronic PainNMDA receptor antagonismUnder investigation
DepressionModulation of glutamatergic transmissionPreliminary findings
Anxiety DisordersPotential anxiolytic effectsEarly-stage research

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine involves its interaction with the NMDA receptor. By binding to this receptor, the compound blocks the influx of calcium ions, thereby inhibiting neural depolarization and neurotransmitter release. This action results in its anesthetic and analgesic effects .

Comparison with Similar Compounds

Structural Analogues and Metabolites

The following compounds are structurally or functionally related to 1-(1-phenylcyclohexyl)-4-hydroxypiperidine:

Compound Name Structure Modification Molecular Formula Key Properties/Activity References
Phencyclidine (PCP) Parent compound; lacks hydroxyl group C₁₇H₂₅N Potent NMDA receptor antagonist; high hallucinogenic and anesthetic activity
4-Phenyl-4-piperidinocyclohexanol Hydroxylation on cyclohexane ring C₁₇H₂₅NO Major PCP metabolite; reduced potency in neuromuscular blockade compared to PCP
1-Phenylcyclohexylamine N-Dealkylated metabolite; lacks piperidine ring C₁₂H₁₇N Minimal pharmacological activity; detected in urine as a minor metabolite
TCP (Thienylcyclohexylpiperidine) Thienyl substitution on cyclohexane C₁₅H₂₀NS Higher potency than PCP in NMDA receptor blockade; retains hallucinogenic effects
PCE (Eticyclidine) N-Ethyl substitution C₁₅H₂₁N Lower therapeutic index than PCP; shorter duration of action
1-(1-Phenylcyclohexyl)morpholine Piperidine replaced by morpholine C₁₆H₂₂NO Reduced potency and elimination of voltage-dependent NMDA blockade

Pharmacological Properties

  • Neuromuscular Blockade: this compound exhibits ~0.002% inhibitory potency compared to PCP in radioimmunoassays, indicating minimal receptor affinity . TCP and PCE show 2–5× higher potency than PCP in blocking end-plate currents (IC₅₀: 5–90 μM) . Substitution of the piperidine ring with morpholine (e.g., 1-(1-phenylcyclohexyl)morpholine) reduces potency by >50% and eliminates voltage-dependent effects .
  • Behavioral Effects: In rotarod tests, hydroxylated metabolites (e.g., 4-phenyl-4-piperidinocyclohexanol) are 10× less potent than PCP in causing ataxia . TCP and PCE produce dose-dependent PCP-like discriminative stimulus effects in primates, with ED₅₀ values 3–8× lower than doses causing motor suppression .

Metabolic Pathways

  • This compound : Formed via CYP2B6/3A4-mediated hydroxylation of PCP in humans . Co-administration with THC reduces its production by 23–58% due to CYP inhibition .
  • 4-Phenyl-4-piperidinocyclohexanol: Generated through cyclohexane ring hydroxylation; urinary excretion increases with urine acidification .
  • 1-Phenylcyclohexylamine: Produced via N-dealkylation; detected in urine as a minor metabolite (<10% of dose) .

Toxicological and Therapeutic Profiles

  • Therapeutic Indices (TI): PCP: TI = 5.2 (lethality vs. ataxia) . TCP: TI = 8.1 (higher safety margin than PCP) . 4-Phenyl-4-piperidinocyclohexanol: TI = 1.5 (narrow safety margin) .
  • Mechanism-Based Enzyme Inactivation: PCP and its iminium metabolite selectively inactivate CYP2B1 and CYP3A4 isoforms, altering drug metabolism .

Analytical Detection

  • This compound is excreted in urine as a glucuronide conjugate , detectable via GC-MS or LC-MS .
  • False negatives in immunoassays may occur due to rapid metabolism (>90% hydroxylation) and low cross-reactivity (<5% vs. PCP) .

Biological Activity

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is a compound structurally classified as an arylcyclohexylamine and is a primary metabolite of phencyclidine (PCP). Its biological activity has garnered attention due to its potential implications in neuropharmacology, particularly regarding NMDA receptor interactions. This article explores the biological activity of PCHP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 60232-85-1
  • Molecular Formula : C16H23N
  • Molecular Weight : 245.36 g/mol

PCHP acts primarily as an NMDA receptor antagonist, similar to PCP but with reduced potency. The compound binds to the NMDA receptor channel, inhibiting excitatory neurotransmission and potentially leading to dissociative anesthetic effects. The following table summarizes its interaction with various receptors:

Receptor Type Activity Potency Relative to PCP
NMDAAntagonist~33% of PCP
DopamineModulatory effectsNot extensively studied
SerotoninMinimal interactionNot significant

Pharmacological Profile

Research indicates that PCHP produces effects similar to those of PCP, including alterations in perception and cognition. A study involving rats demonstrated that PCHP elicited PCP-like discriminative stimuli, confirming its psychoactive properties. It is important to note that PCHP is not intended for human use and is primarily utilized in research contexts.

Case Studies

  • Discriminative Stimulus Study : In a controlled study, rats trained to recognize PCP were administered PCHP. Results indicated that PCHP produced approximately one-third the potency of PCP in eliciting similar behaviors, suggesting a significant but reduced effect on the NMDA receptor system .
  • Forensic Analysis : PCHP has been detected in hair samples during forensic investigations related to PCP use. Its presence serves as a marker for PCP exposure, highlighting its relevance in toxicology .

Research Findings

Recent studies have focused on the implications of PCHP in neuropharmacology:

  • Neurotoxicity Studies : Research has indicated that while PCHP shares some neurotoxic properties with PCP, it may have a different safety profile due to its lower potency .
  • Potential Therapeutic Uses : Some studies suggest exploring PCHP's role in treating conditions associated with NMDA receptor dysfunction, such as depression and schizophrenia, although more research is necessary .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-phenylcyclohexyl)-4-hydroxypiperidine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of piperidine derivatives typically involves cyclohexane ring functionalization followed by piperidine substitution. For example, Wallach et al. (2013) synthesized analogous compounds (e.g., 1-(1-phenylcyclohexyl)piperidine) via Grignard reactions or nucleophilic substitution, with yields influenced by solvent polarity, temperature, and catalyst choice (e.g., anhydrous THF at −78°C for Grignard reactions) .
  • Critical Parameters : Monitor steric hindrance from the phenyl group during cyclohexane ring formation. Use HPLC or GC-MS to track intermediates and optimize reaction time .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :
    • NMR : Confirm the presence of the hydroxyl group (δ 1.5–2.0 ppm for cyclohexyl protons; δ 3.5–4.0 ppm for piperidine protons) .
    • Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., calculated [M+H]+ for C₁₇H₂₅NO: 260.2).
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98% .

Q. What pharmacological mechanisms are associated with this compound?

  • Mechanistic Insights : Piperidine derivatives often interact with NMDA receptors or σ receptors. For example, structurally similar compounds (e.g., PCP analogues) exhibit noncompetitive NMDA antagonism, which can be tested via radioligand binding assays (³H-MK-801 displacement) .
  • Experimental Design : Use primary neuronal cultures or HEK293 cells expressing NMDA receptors to evaluate Ca²⁺ influx inhibition via fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound, and what chiral stationary phases are most effective?

  • Chiral Separation :
    • HPLC : Employ Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phases. Adjust flow rates (1.0–1.5 mL/min) to optimize resolution (Rs >1.5) .
    • Circular Dichroism : Confirm enantiomer identity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate these?

  • Metabolic Prediction : Use databases like BKMS_METABOLIC to predict Phase I oxidation (e.g., hydroxylation at C4 of piperidine) and Phase II glucuronidation .
  • Validation : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare results with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How does the hydroxyl group at C4 influence the compound’s stability under varying pH conditions?

  • Stability Studies :
    • pH-Dependent Degradation : Prepare buffered solutions (pH 1–10) and incubate at 37°C. Monitor degradation via HPLC over 24–72 hours. Acidic conditions (pH <3) may hydrolyze the piperidine ring .
    • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and identify degradation products via high-resolution MS .

Q. What computational strategies are effective for predicting receptor binding affinities of this compound?

  • In Silico Modeling :
    • Docking : Use AutoDock Vina to simulate binding to NMDA receptor GluN1 subunits (PDB: 4TLM). Prioritize poses with ΔG < −8 kcal/mol .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen bond occupancy (>50%) .

Q. Contradictory Data and Troubleshooting

Q. How should researchers address discrepancies in reported pharmacological activities of piperidine derivatives?

  • Root-Cause Analysis :
    • Batch Variability : Compare purity data (e.g., residual solvents in NMR) across studies .
    • Assay Conditions : Replicate experiments using standardized protocols (e.g., consistent buffer ionic strength in receptor assays) .
  • Resolution : Perform meta-analyses of published IC₅₀ values and stratify by experimental conditions (e.g., cell type, ligand concentration).

Properties

IUPAC Name

1-(1-phenylcyclohexyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUMSLWGPLFKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208979
Record name 4-Hydroxyphencyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60232-85-1
Record name 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60232-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60232-85-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphencyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY PHENCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To bromobenzene (4.1 mL) and magnesium turnings (4 g) in 200 mL dry tetrahydrofuran under nitrogen was added a crystal of iodine and 10 drops of 1,2-dibromoethane After small bubbles began to form, the reaction was stirred and heated to reflux for 4 hours. After cooling to room temperature 1-(1-cyanocyclohexyl)-4-hydroxypiperidine (2 g) was added. After 17 hours, the reaction was filtered, 120 mL saturated ammonium chloride was added and the mixture was extracted with ethyl ether. The ether layer was dried and the solvent was removed in vacuo. The residue was chromatographed on silica gel eluted with the appropriate mixture of methanol and chloroform to yield pure 1-(1 phenylcyclohexyl) 4 hydroxypiperidine.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Reactant of Route 2
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Reactant of Route 3
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Reactant of Route 4
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Reactant of Route 5
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.